molecular formula C24H20FN5O2S B2454548 3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872200-02-7

3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2454548
CAS RN: 872200-02-7
M. Wt: 461.52
InChI Key: XFGOJDLAFWHEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C24H20FN5O2S and its molecular weight is 461.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Selectivity and Medicinal Chemistry

The derivative 9-chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine (CGS15943), a close relative to the specified compound, has shown high affinity for human A3 receptors. Its modifications, aiming for A3 subtype selectivity, revealed that certain acylated derivatives, particularly with straight chain alkyl amides, demonstrate optimal selectivity, indicating potential for targeted therapeutic applications (Kim, Ji, & Jacobson, 1996).

Antibacterial and Anticancer Activities

Substituted 5-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)amino)nicotinates, structurally related to the compound , have shown promising results in antibacterial activity against various pathogens. Their synthesis from anthranilamide and subsequent evaluations highlight the potential of this chemical scaffold in developing new antimicrobial agents (Mood, Boda, & Guguloth, 2022). Additionally, 1,2,4-triazolo[4,3-a]-quinoline derivatives, which share a core structure with the specified compound, have been designed and synthesized with anticancer activity in mind. Certain derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating the potential of this framework in cancer research (Reddy et al., 2015).

H1-antihistaminic Agents

Novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones have been synthesized and evaluated for their H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. This suggests the utility of the quinazolinone scaffold in developing new antihistaminic agents with minimal sedation effects, which could be relevant for compounds structurally similar to 3-[(4-ethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (Alagarsamy, Shankar, & Murugesan, 2008).

Mechanism of Action

Target of Action

The primary target of this compound is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane. It plays a crucial role in the urinary concentration mechanism and is predominantly expressed in erythrocytes and the descending vasa recta of the kidney .

Mode of Action

The compound acts as a reversible inhibitor of UT-B . It targets an intracellular site of UT-B in a urea-competitive manner . This means it competes with urea for binding to the UT-B, thereby inhibiting the transport of urea across the cell membrane .

Biochemical Pathways

By inhibiting UT-B, the compound disrupts the urea transport mechanism. This leads to a decrease in the reabsorption of urea in the kidney, which in turn affects the urinary concentration mechanism . The downstream effects include an increase in urination volume and a decrease in maximum urinary concentration .

Pharmacokinetics

The compound exhibits good bioavailability as evidenced by its ability to reach an average concentration of 390 µM in blood even 6 hours after a single intraperitoneal (i.p.) dose of 200 µl per animal . It has a short half-life (t1/2 = 28 min) in in vitro rat hepatic microsomes stability tests .

Result of Action

The inhibition of UT-B by the compound results in a significant decrease in maximum urinary concentration and an increase in urination volume .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is stable at 2-8°C and should be protected from light . Its solubility in DMSO is 100 mg/mL

properties

IUPAC Name

3-(4-ethylphenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN5O2S/c1-2-16-9-13-19(14-10-16)33(31,32)24-23-27-22(26-15-17-7-11-18(25)12-8-17)20-5-3-4-6-21(20)30(23)29-28-24/h3-14H,2,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGOJDLAFWHEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.